

# Technical Support Center: Overcoming Matrix Effects in 4-Nonylphenol Sample Analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Nonylphenol

Cat. No.: B119669

[Get Quote](#)

Welcome to the technical support center for the analysis of **4-Nonylphenol** (4-NP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with matrix effects in 4-NP analysis. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the accuracy and reliability of your experimental results.

## Understanding Matrix Effects in 4-Nonylphenol Analysis

The accurate quantification of **4-Nonylphenol** (4-NP), a recognized endocrine disruptor, is critical in environmental monitoring, food safety, and toxicological studies.<sup>[1][2]</sup> However, the complexity of sample matrices often introduces significant analytical challenges, primarily in the form of matrix effects.<sup>[3][4]</sup> Matrix effects are the alteration of an analyte's response due to the presence of co-extracted, interfering compounds from the sample matrix.<sup>[3][4][5]</sup> This can lead to either ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification.<sup>[3][4][6]</sup>

This guide provides a structured approach to identifying, understanding, and mitigating matrix effects in your 4-NP analyses.

## Troubleshooting Guide: Addressing Common Issues in 4-NP Analysis

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

### Q1: I'm observing significant ion suppression in my LC-MS/MS analysis of 4-NP in wastewater samples. What are the likely causes and how can I mitigate this?

A1: Ion suppression in LC-MS/MS analysis of complex matrices like wastewater is a common issue.<sup>[7][8]</sup> The primary cause is the co-elution of matrix components that compete with 4-NP for ionization in the mass spectrometer's source.<sup>[4]</sup>

#### Causality and Recommended Actions:

- **Inadequate Sample Cleanup:** Wastewater contains a high concentration of organic and inorganic matter that can interfere with ionization.
  - **Solution:** Implement a robust sample preparation method like Solid-Phase Extraction (SPE). SPE can effectively remove a significant portion of interfering compounds.<sup>[9][10]</sup> A well-optimized SPE protocol can lead to recovery rates of 96% or higher for 4-NP in sediment samples, which are also complex matrices.<sup>[9]</sup>
- **Suboptimal Chromatographic Separation:** If 4-NP co-elutes with a large mass of matrix components, ion suppression is more likely.
  - **Solution:** Optimize your chromatographic method. Adjusting the gradient profile, mobile phase composition, or using a column with a different selectivity can improve the separation of 4-NP from interfering compounds.<sup>[11]</sup>
- **High Sample Concentration:** Injecting a highly concentrated extract can overwhelm the ion source.
  - **Solution:** Dilute the final extract. While this may raise the limit of quantification, it can significantly reduce matrix effects.<sup>[12][13]</sup>

## Q2: My 4-NP recovery is consistently low when analyzing soil and sediment samples. What could be the reason, and how can I improve it?

A2: Low recovery of 4-NP from solid matrices like soil and sediment is often due to inefficient extraction or loss of the analyte during sample processing.[\[14\]](#)

### Causality and Recommended Actions:

- Inefficient Extraction Method: 4-NP can be strongly adsorbed to the organic matter in soil and sediment.
  - Solution: Employ a more rigorous extraction technique. Microwave-Assisted Solvent Extraction (MASE) or Soxhlet extraction can be more effective than simple solvent extraction for these matrices.[\[14\]](#) For instance, Soxhlet extraction with methylene chloride for 16 hours has been successfully used for sediment samples.[\[14\]](#) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been optimized for the determination of phenols in river sediments, with recoveries ranging from 72% to 96%.[\[15\]](#)
- Inappropriate Solvent Choice: The polarity of the extraction solvent plays a crucial role in analyte recovery.
  - Solution: Optimize the extraction solvent. A mixture of solvents may be necessary to efficiently extract 4-NP. For example, a mixture of methanol and water has been used for the initial extraction from sediment prior to SPE.[\[9\]](#)
- Analyte Loss During Cleanup: The cleanup step, while necessary to reduce matrix effects, can sometimes lead to the loss of the target analyte.
  - Solution: Carefully validate your cleanup procedure. Ensure that the chosen SPE sorbent and elution solvents are appropriate for 4-NP. C18 is a commonly used sorbent for 4-NP extraction.[\[10\]](#)

## Frequently Asked Questions (FAQs)

## General Questions

What are matrix effects and why are they a concern for 4-NP analysis?

Matrix effects refer to the influence of co-eluting, non-target compounds from the sample on the ionization efficiency of the analyte of interest, in this case, 4-NP.<sup>[3][4]</sup> This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analytical signal, resulting in inaccurate quantification.<sup>[3][4][6]</sup> Given the complexity of environmental and biological samples where 4-NP is often monitored, matrix effects are a significant challenge to achieving reliable results.<sup>[7][12]</sup>

## Sample Preparation

What is the most effective sample preparation technique for water samples?

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the extraction and pre-concentration of 4-NP from water samples.<sup>[10][16][17]</sup> It offers good recovery rates and significantly reduces matrix interference.<sup>[5][9]</sup> The choice of sorbent is critical, with C18 being a common and effective option.<sup>[10]</sup>

How can I analyze 4-NP in high-fat food matrices like dairy products?

For high-fat matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a promising approach.<sup>[18][19]</sup> This method involves an extraction with an organic solvent like acetonitrile followed by a cleanup step using dispersive SPE (dSPE) with sorbents that can remove lipids, such as C18.<sup>[18][20]</sup>

## Analytical Techniques

Is derivatization necessary for the GC-MS analysis of 4-NP?

Yes, due to the low volatility and polar nature of 4-NP, a derivatization step is essential for successful GC analysis.<sup>[21]</sup> Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method to enhance the volatility and thermal stability of 4-NP, leading to improved chromatographic performance.<sup>[21]</sup>

How can I compensate for matrix effects during quantification?

Several strategies can be employed to compensate for matrix effects:

- **Stable Isotope Dilution (SID):** This is a highly effective method that involves adding a known amount of an isotopically labeled internal standard (e.g.,  $^{13}\text{C}$ -labeled 4-NP) to the sample before extraction.[\[22\]](#)[\[23\]](#)[\[24\]](#) The labeled standard experiences the same matrix effects as the native analyte, allowing for accurate correction.[\[24\]](#)
- **Matrix-Matched Calibration:** This approach involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[\[25\]](#)[\[26\]](#)[\[27\]](#) This helps to mimic the matrix effects observed in the actual samples.[\[27\]](#)
- **Standard Addition:** This method involves adding known amounts of the analyte to aliquots of the sample. It is a robust way to correct for matrix effects but can be time-consuming.[\[28\]](#)

## Experimental Protocols

### Protocol 1: Solid-Phase Extraction (SPE) for 4-NP in Water Samples

This protocol is a general guideline and may require optimization based on the specific water matrix and analytical instrumentation.

- **Cartridge Conditioning:**
  - Use a C18 SPE cartridge.
  - Precondition the cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water at a flow rate of 1 mL/min.[\[5\]](#)
- **Sample Loading:**
  - Acidify the water sample to a  $\text{pH} < 2$  with HCl or sodium bisulfate.[\[29\]](#)
  - Load 250 mL of the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[\[5\]](#)
- **Washing:**

- Wash the cartridge with 10 mL of Milli-Q water to remove polar interferences.<sup>[5]</sup>
- Further wash with 5 mL of a methanol/Milli-Q water (20:80, v/v) solution.<sup>[5]</sup>
- Elution:
  - Elute the retained 4-NP from the cartridge with 6 mL of methanol into a clean collection tube.<sup>[5]</sup> A mixture of methanol and acetonitrile can also be effective.<sup>[2][10]</sup>
- Concentration and Reconstitution:
  - Evaporate the eluate to near dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.<sup>[5]</sup>

## Protocol 2: QuEChERS Method for 4-NP in Soil/Sediment Samples

This protocol is adapted from methods developed for other organic pollutants in solid matrices.<sup>[5][15]</sup>

- Sample Hydration (for dry samples):
  - Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
  - If the sample is dry, add 10 mL of water to ensure adequate hydration and let it sit for 30 minutes.<sup>[5]</sup>
- Extraction:
  - Add 10 mL of acetonitrile to the tube.
  - If using, add an appropriate internal standard.
  - Add QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl).<sup>[5]</sup>
  - Shake vigorously for 1 minute and centrifuge.
- Dispersive SPE (dSPE) Cleanup:

- Transfer an aliquot of the supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA and C18 for removing polar interferences and fats).
- Vortex and centrifuge.
- Final Extract Preparation:
  - Take the supernatant for direct analysis by LC-MS/MS or GC-MS after solvent exchange if necessary.

## Protocol 3: Derivatization of 4-NP for GC-MS Analysis

This protocol uses BSTFA for silylation.[\[21\]](#)

- Sample Preparation:
  - The final extract from SPE or QuEChERS should be evaporated to dryness.
- Derivatization Reaction:
  - Add 50  $\mu$ L of a suitable solvent (e.g., pyridine or acetonitrile) and 50  $\mu$ L of BSTFA to the dried extract.
  - Heat the vial at 70°C for 60 minutes in a heating block or water bath.[\[21\]](#)
- Analysis:
  - Allow the vial to cool to room temperature before GC-MS analysis.[\[21\]](#)

## Data Presentation

### Table 1: Comparison of Extraction Methods for 4-Nonylphenol

Extraction Method	Matrix	Recovery (%)	Reference
Solid-Phase Extraction (SPE)	Sediment	96.24 - 104.78	<a href="#">[9]</a>
Liquid-Liquid Extraction (LLE)	Sediment	76.28 - 80.52	<a href="#">[9]</a>
QuEChERS	River Sediment	72 - 96	<a href="#">[15]</a>
Solid-Phase Microextraction (SPME)	Water	> 94	<a href="#">[30]</a>
SPE	River Water	99.20 - 106.78	<a href="#">[2]</a>

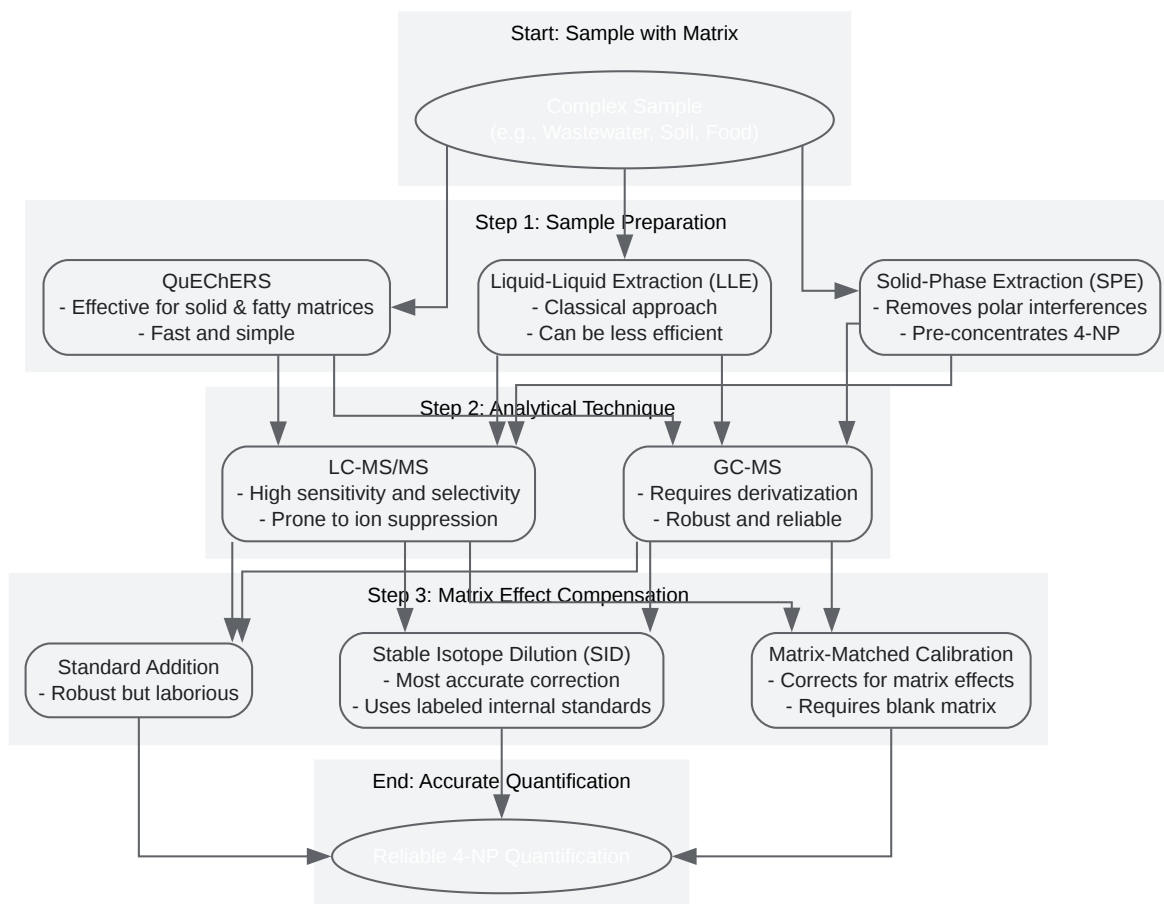
## Table 2: Performance Metrics for 4-NP Analysis in Food Matrices

Matrix Type	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
High-Fat Solid Food	0.37 - 1.79	1.11 - 5.41	91.8 - 108.6	<a href="#">[1]</a>
Low-Fat Solid Food	0.37 - 1.79	1.11 - 5.41	86.8 - 107.3	<a href="#">[1]</a>
High-Fat Liquid Food	0.37 - 1.79	1.11 - 5.41	94.6 - 101.9	<a href="#">[1]</a>
Low-Fat Liquid Food	0.37 - 1.79	1.11 - 5.41	92.6 - 101.3	<a href="#">[1]</a>

## Visualizations

## Workflow for Overcoming Matrix Effects

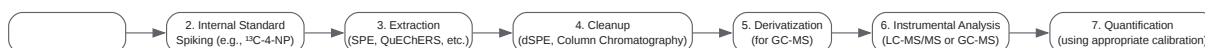




[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting appropriate methods to overcome matrix effects in 4-NP analysis.

## General Experimental Workflow for 4-NP Analysis



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the analysis of **4-Nonylphenol**.

## References

- Chee, K. K., Wong, M. K., & Lee, H. K. (1996). Optimization of Sample Preparation Techniques for the Determination of **4-Nonylphenol** in Water and Sediment. *Journal of Liquid Chromatography & Related Technologies*, 19(2), 259-273. [Link]
- Labcompare. (2021).
- Cappiello, A., Famiglini, G., Palma, P., Pierini, E., & Termopoli, V. (2010). Overcoming Matrix Effects in Liquid Chromatography–Mass Spectrometry. *Analytical Chemistry*, 82(18), 7748–7755. [Link]
- Cortés-Salazar, F., Varela-Caselis, J. L., & González-García, M. B. (2021). Rapid analysis of **4-nonylphenol** by solid phase microextraction in water samples. *Journal of the Mexican Chemical Society*, 65(3), 364-377. [Link]
- Purnama, D. R., & Rohman, A. (2019). Evaluation of Two Extraction Methods for Determination of Nonylphenol Contaminant in Sediment. *AIP Conference Proceedings*, 2202(1), 020014. [Link]
- Fernandes, A. R., Rose, M., & Charlton, C. (2008). **4-Nonylphenol** (NP) in food-contact materials: analytical methodology and occurrence. *Food Additives & Contaminants: Part A*, 25(3), 364–372. [Link]
- Rohman, A., & Purnama, D. R. (2020). Evaluation of Two Solvent Extraction on Solid Phase Extraction Methods for Determination of Nonylphenol Contaminant in River Water. *AIP Conference Proceedings*, 2243(1), 020014. [Link]
- Krueve, A., Lamos, S. M., & Herodes, K. (2012). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. *Analytical and Bioanalytical Chemistry*, 402(2), 837–848. [Link]
- Kiedrzyńska, E., & Wolska, L. (2016). Fast analysis of 4-tert-octylphenol, pentachlorophenol and **4-nonylphenol** in river sediments by QuEChERS extraction procedure combined with GC-QqQ-MS/MS. *Environmental Science and Pollution Research*, 23(14), 14039–14047. [Link]
- Papaioannou, E., Samanidou, V., & Papadoyannis, I. (2017). QuEChERS-Based Methodology for the Screening of Alkylphenols and Bisphenol A in Dairy Products Using LC-LTQ/Orbitrap MS. *Molecules*, 22(12), 2115. [Link]
- Lee, J., Park, S., Kim, M., & Kim, J. (2021). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. *Foods*, 10(12), 3058. [Link]
- Purnama, D. R., & Rohman, A. (2022). Evaluation of two solvent extraction on solid phase extraction methods for determination of nonylphenol contaminant in river water. *AIP*

Conference Proceedings, 2553(1), 030005. [Link]

- Asimakopoulos, A. G., Bletsou, A. A., & Thomaidis, N. S. (2015). Bisphenol A, 4-t-octylphenol, and **4-nonylphenol** determination in serum by Hybrid Solid Phase Extraction–Precipitation.
- Greco, G., Grosse, S., & Letizia, F. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. *Molecules*, 24(19), 3546. [Link]
- Li, Z., Li, Y., & Cai, Y. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.
- Zoller, O., Grob, K., & Biedermann, M. (2019). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. *Journal of Agricultural and Food Chemistry*, 67(14), 4004–4012. [Link]
- Food Packaging Forum. (2014). New method for identifying nonylphenol in FCM. [Link]
- Fernandes, A. R., Rose, M., & Charlton, C. (2008). **4-Nonylphenol** (NP) in food packaging materials: Analytical methodology and occurrence. *Food Additives and Contaminants*, 25(3), 364–372. [Link]
- Zafra-Gómez, A., Garballo, A., & Navalón, A. (2014). FAST METHODOLOGY FOR THE RELIABLE DETERMINATION OF NONYLPHENOL IN WATER SAMPLES BY MINIMAL LABELING ISOTOPE DILUTION MASS SPECTROMETRY. ORBi. [Link]
- Li, Y., Wu, J., & Zhang, Y. (2019). Determination of Nonylphenol and Its Ethoxylates by HPLC 1100 in Water Environment of Taiyuan City. *Journal of Environmental and Public Health*, 2019, 9375163. [Link]
- Agilent Technologies. (n.d.). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. [Link]
- Zafra-Gómez, A., Garballo, A., & Navalón, A. (2013). Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry.
- Mottier, P., Jitaru, P., & Dubois, M. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors **4-nonylphenols**, in food packaging materials. *Food Additives & Contaminants: Part A*, 31(5), 896–906. [Link]
- Kasiotis, K. M., Anagnostopoulos, C., & Liapis, K. (2014). Determination of nonylphenol ethoxylate and octylphenol ethoxylate surfactants in beehive samples by high performance liquid chromatography coupled to mass spectrometry.
- Fink, C., Lindner, W., & Irran, E. (2010). Determination of **4-nonylphenol** in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard.
- Stan, H. J., & Heberer, T. (2000). Identification of isomeric **4-nonylphenol** structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. *Analytical and*

Bioanalytical Chemistry, 366(2), 229–236. [Link]

- Petrie, B., Barden, R., & Kasprzyk-Hordern, B. (2015). A review on emerging contaminants in wastewaters and the environment: current knowledge, understudied areas and recommendations for future monitoring.
- Luo, L., Zhang, Y., & Chen, L. (2017). Determination of bisphenol A, 4-n-octylphenol and 4-n-nonylphenol in fish from the Three Gorges Reservoir, China. Microchemical Journal, 132, 100–106. [Link]
- Restek Corporation. (2019). An Uncommon Fix for LC–MS Ion Suppression. [Link]
- Fink, C., Lindner, W., & Irran, E. (2010). Determination of **4-nonylphenol** in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard.
- Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2003). Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 75(22), 6265–6274. [Link]
- British Columbia Ministry of Environment and Climate Change Strategy. (2017).
- Restek Corporation. (n.d.). How to Use QuEChERS for Diverse Sample Types. [Link]
- OneLab. (2024).
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
- Agilent Technologies. (2015). EVALUATION OF AN ACCURATE-MASS QUADRUPOLE TIME-OF-FLIGHT (Q-TOF)
- Dussault, E. B., Balakrishnan, V. K., & Solomon, K. R. (2009). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Canadian Journal of Chemistry, 87(5), 674–683. [Link]
- Lehotay, S. J., & Schenck, F. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 458–467. [Link]
- González-Curbelo, M. Á., Lehotay, S. J., & Hernández-Borges, J. (2021).
- Gu, Y., Yu, X., & Zhang, Y. (2014). Isotope dilution gas chromatography with mass spectrometry for the analysis of 4-octyl phenol, **4-nonylphenol**, and bisphenol A in vegetable oils. Journal of the Science of Food and Agriculture, 94(13), 2755–2761. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcompare.com [labcompare.com]
- 13. lcms.cz [lcms.cz]
- 14. tandfonline.com [tandfonline.com]
- 15. Fast analysis of 4-tert-octylphenol, pentachlorophenol and 4-nonylphenol in river sediments by QuEChERS extraction procedure combined with GC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. insights.sent2promo.com [insights.sent2promo.com]
- 17. Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. QuEChERS-Based Methodology for the Screening of Alkylphenols and Bisphenol A in Dairy Products Using LC-LTQ/Orbitrap MS [mdpi.com]
- 19. How to Use QuEChERS for Diverse Sample Types [discover.restek.com]
- 20. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 4-Nonylphenol (NP) in food-contact materials: analytical methodology and occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. library.dphen1.com [library.dphen1.com]
- 26. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 27. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. www2.gov.bc.ca [www2.gov.bc.ca]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Matrix Effects in 4-Nonylphenol Sample Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119669#overcoming-matrix-effects-in-4-nonylphenol-sample-analysis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)